molecular formula C20H19N7O3 B2623489 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797537-83-7

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2623489
CAS No.: 1797537-83-7
M. Wt: 405.418
InChI Key: BPVVVILEEWMOQL-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of triazole and furan rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and furan rings, followed by their coupling. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into different hydrogenated forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the triazole ring can produce various hydrogenated triazole compounds.

Scientific Research Applications

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c28-19(16-13-22-27(23-16)15-5-2-1-3-6-15)21-10-11-25-20(29)26(14-8-9-14)18(24-25)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVVILEEWMOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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